molecular formula C9H6F3NO4 B1420785 Methyl 5-nitro-2-(trifluoromethyl)benzoate CAS No. 1214328-90-1

Methyl 5-nitro-2-(trifluoromethyl)benzoate

Cat. No.: B1420785
CAS No.: 1214328-90-1
M. Wt: 249.14 g/mol
InChI Key: UXZDZQOOXZOOKV-UHFFFAOYSA-N
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Description

Methyl 5-nitro-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoate ester. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Biochemical Analysis

Biochemical Properties

Methyl 5-nitro-2-(trifluoromethyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in inflammatory responses and oxidative stress. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, thereby affecting cellular function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels by altering the activity of these enzymes. For instance, it can lead to the accumulation of specific metabolites, which can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of this compound can also influence its efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The localization of this compound can also determine its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-nitro-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the nitration of methyl 2-(trifluoromethyl)benzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Another method involves the esterification of 5-nitro-2-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-nitro-2-(trifluoromethyl)benzoate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors due to its unique functional groups.

    Agrochemical Research: It is employed in the synthesis of herbicides and pesticides, leveraging its chemical stability and reactivity.

    Material Science: The compound is used in the development of new materials with specific properties, such as fluorinated polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-nitro-2-(trifluoromethyl)benzoate is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing groups (nitro and trifluoromethyl) makes it a valuable intermediate in various chemical syntheses, providing distinct reactivity compared to similar compounds .

Properties

IUPAC Name

methyl 5-nitro-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4/c1-17-8(14)6-4-5(13(15)16)2-3-7(6)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZDZQOOXZOOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673224
Record name Methyl 5-nitro-2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214328-90-1
Record name Methyl 5-nitro-2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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